E-55888

5-HT7 receptor selectivity radioligand binding assay serotonin receptor pharmacology

N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine (CAS 1034142-33-0), also known as E-55888, is a small-molecule research compound in the substituted phenethylamine class that functions as a selective full agonist at the 5-HT₇ serotonin receptor. The compound is defined by a pyrazole-phenyl core bearing a dimethylaminoethyl side chain, with a molecular formula of C₁₆H₂₃N₃ and a molecular weight of 257.37 g/mol.

Molecular Formula C16H23N3
Molecular Weight 257.37 g/mol
CAS No. 1034142-33-0
Cat. No. B1671022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE-55888
CAS1034142-33-0
Synonymsdimethyl-(2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl)ethyl)amine dihydrochloride
E-55888
Molecular FormulaC16H23N3
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C2=CC=CC(=C2)CCN(C)C
InChIInChI=1S/C16H23N3/c1-12-16(13(2)19(5)17-12)15-8-6-7-14(11-15)9-10-18(3)4/h6-8,11H,9-10H2,1-5H3
InChIKeyMFUWRMRKXKCSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What Is N,N-Dimethyl-2-[3-(1,3,5-Trimethylpyrazol-4-yl)Phenyl]Ethanamine (CAS 1034142-33-0) and Why It Matters for 5-HT₇ Procurement


N,N-Dimethyl-2-[3-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanamine (CAS 1034142-33-0), also known as E-55888, is a small-molecule research compound in the substituted phenethylamine class that functions as a selective full agonist at the 5-HT₇ serotonin receptor [1]. The compound is defined by a pyrazole-phenyl core bearing a dimethylaminoethyl side chain, with a molecular formula of C₁₆H₂₃N₃ and a molecular weight of 257.37 g/mol [2]. It exhibits a binding affinity (Ki) of 2.5 nM for the human 5-HT₇ receptor and a 280‑fold selectivity window over the 5‑HT₁A receptor (Ki = 700 nM), as established by radioligand displacement and cAMP functional assays in HEK‑293F cells expressing the human receptor . E‑55888 carries the ChEMBL ID CHEMBL4205349 and the FDA UNII 4KQ7F7PL4L, confirming its established identity in authoritative chemical and regulatory databases [3].

Why Generic 5-HT₇ Agonist Substitution Is Not Equivalent: Key Procurement Considerations for CAS 1034142-33-0


5‑HT₇ receptor agonists constitute a chemically and pharmacologically heterogeneous class of research compounds whose members differ substantially in receptor binding affinity (Ki), selectivity profile against off‑target serotonergic subtypes (notably 5‑HT₁A), intrinsic efficacy (full vs. partial agonism), and functional outcomes in downstream signaling assays [1]. For example, within the same research program, compounds such as AS‑19 (Ki = 0.6 nM at 5‑HT₇; partial agonist, Eₘₐₓ = 77%) and MSD‑5a (Ki = 0.6 nM; partial agonist, Eₘₐₓ = 61%) demonstrate divergent cAMP response characteristics relative to the full agonist E‑55888 [2]. Furthermore, selectivity indices for the 5‑HT₁A receptor—a key off‑target that can confound behavioral and physiological readouts—range from approximately 10‑fold for MSD‑5a (5‑HT₁A Ki = 16 nM) to over 300‑fold for structurally distinct chemotypes such as LP‑211 [3]. Consequently, substituting one 5‑HT₇ agonist for another without controlling for these parameters introduces significant experimental variability and undermines reproducibility. The evidence presented below quantifies precisely how CAS 1034142-33-0 differs from its most relevant comparators in dimensions that directly inform scientific selection and procurement decisions.

Head‑to‑Head Quantitative Evidence: Differentiating N,N-Dimethyl-2-[3-(1,3,5-Trimethylpyrazol-4-yl)Phenyl]Ethanamine (CAS 1034142-33-0) from Competing 5‑HT₇ Agonists


Selectivity Index: Quantifying the 5‑HT₁A Off‑Target Safety Window of E‑55888 Relative to Structural Analogs

E‑55888 exhibits a 280‑fold selectivity window for the 5‑HT₇ receptor over the 5‑HT₁A receptor (Ki 5‑HT₇ = 2.5 nM; Ki 5‑HT₁A = 700 nM) as measured by radioligand displacement in human cloned receptors expressed in HEK‑293F cells [1]. In direct comparison, the structurally related 5‑HT₇ partial agonist MSD‑5a achieves only an approximately 27‑fold selectivity index (5‑HT₇ Ki = 0.6 nM; 5‑HT₁A Ki = 16 nM) under comparable assay conditions . This represents a >10‑fold advantage in the selectivity window for E‑55888, which is a critical parameter for experiments requiring clean attribution of observed effects to 5‑HT₇ activation rather than confounding 5‑HT₁A engagement.

5-HT7 receptor selectivity radioligand binding assay serotonin receptor pharmacology

Functional Efficacy: Full Agonism of E‑55888 Versus Partial Agonism of AS‑19 and MSD‑5a in cAMP Accumulation

In a cAMP accumulation assay performed in HEK‑293F cells stably expressing the human 5‑HT₇ receptor, E‑55888 behaves as a full agonist, eliciting a maximal cAMP response equivalent to 100% of the response evoked by the endogenous full agonist serotonin (5‑HT) [1]. Under the same experimental system, the comparator 5‑HT₇ agonists AS‑19 and MSD‑5a demonstrate partial agonist profiles, achieving only 77% and 61% of the maximal 5‑HT response, respectively . This quantitative difference in intrinsic efficacy is directly predictive of in vivo antinociceptive potency, as the same rank order of efficacy (E‑55888 > AS‑19 > MSD‑5a) was recapitulated in the capsaicin‑induced mechanical hypersensitivity model in mice following systemic administration [2].

5-HT7 receptor functional assay cAMP accumulation agonist efficacy

Predicted Physicochemical Properties: LogP, Hydrogen Bonding, and Rotatable Bond Count for CNS Penetrance Assessment

Computed physicochemical descriptors derived from PubChem (release 2021.05.07) indicate that E‑55888 has an XLogP3‑AA value of 3.0, zero hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds [1]. The compound meets all Lipinski Rule of Five criteria with zero violations, suggesting favorable drug‑likeness and predicted passive permeability across biological membranes [2]. In the context of CNS‑targeted research applications, these properties support the experimentally observed brain penetrance of E‑55888 following systemic administration in rodent models [3]. While not a head‑to‑head comparator, these computed parameters provide a quantitative baseline for evaluating the compound's suitability for in vivo CNS pharmacology studies relative to in‑class candidates with higher molecular weight or excessive hydrogen bonding capacity.

CNS drug-likeness Lipinski Rule of Five physicochemical property prediction

Commercial Availability: Vendor‑Reported Purity and Physical Form of CAS 1034142-33-0

Commercial sourcing data indicate that CAS 1034142-33-0 is available as E‑55888 free base with vendor‑certified purity of ≥98% (InvivoChem Cat. No. V20337) or 95.00% (AChemBlock Cat. No. U103013) . The compound is supplied as a yellow liquid, consistent with its reported room‑temperature physical state, and is recommended for storage at 0–8 °C to maintain stability . Pricing and stock availability vary by supplier; procurement specialists should verify lot‑specific certificates of analysis and inquire about availability of the hydrochloride salt form (E‑55888 HCl, Cat. No. V121025) for improved aqueous solubility in certain assay formats . These vendor specifications constitute baseline quality metrics that inform procurement decisions and experimental reproducibility, as purity directly influences observed potency and selectivity measurements.

research chemical procurement compound purity specification vendor comparison

High‑Value Application Scenarios for N,N-Dimethyl-2-[3-(1,3,5-Trimethylpyrazol-4-yl)Phenyl]Ethanamine (CAS 1034142-33-0) Based on Evidence


In Vivo CNS Pharmacology Studies Requiring Maximal 5‑HT₇ Pathway Activation with Minimal 5‑HT₁A Confounding

For behavioral pharmacology experiments investigating the role of 5‑HT₇ receptors in nociception, circadian rhythm regulation, or mood‑related phenotypes, E‑55888 provides the strongest available in vivo efficacy among the Brenchat‑series agonists, as demonstrated by its superior performance in the capsaicin‑induced mechanical hypersensitivity model where the rank order of efficacy (E‑55888 > AS‑19 > MSD‑5a) precisely matched in vitro cAMP Eₘₐₓ values [1]. The compound's 280‑fold selectivity window over 5‑HT₁A enables cleaner attribution of observed effects to 5‑HT₇ activation without requiring extensive off‑target antagonist control experiments .

Radioligand Development and PET Tracer Studies Requiring High‑Affinity, Selective 5‑HT₇ Scaffolds

E‑55888 has been successfully radiolabeled as [¹¹C]E‑55888 for positron emission tomography (PET) imaging applications, with preliminary in vivo evaluation demonstrating its utility as a 5‑HT₇‑selective radioligand [2]. The compound's high affinity (Ki = 2.5 nM) and favorable physicochemical properties (XLogP3 = 3.0, zero hydrogen bond donors) support efficient radiolabeling chemistry and adequate brain uptake for imaging studies [3]. Researchers developing novel 5‑HT₇ PET tracers may employ E‑55888 as a reference compound or chemical starting point for structural optimization.

Selectivity Profiling of Novel 5‑HT₇ Modulators in Receptor Panel Screening

In high‑throughput screening campaigns or receptor selectivity panels aimed at identifying novel 5‑HT₇ ligands, E‑55888 serves as a well‑characterized reference agonist with validated binding data against multiple serotonergic subtypes [4]. Its established Ki values for 5‑HT₇ (2.5 nM) and 5‑HT₁A (700 nM) provide a quantitative benchmark for evaluating the selectivity profiles of new chemical entities, while its commercial availability at ≥98% purity ensures consistent performance across assay batches .

Neuropathic Pain Model Validation Using 5‑HT₇ Agonist Positive Controls

In rodent models of neuropathic pain, such as the chronic constriction injury (CCI) of the sciatic nerve, systemic administration of E‑55888 produces robust and dose‑dependent antihyperalgesic effects that are reversed by the selective 5‑HT₇ antagonist SB‑269970, confirming on‑target mechanism of action [5]. E‑55888 may therefore be deployed as a validated positive control compound when establishing or validating new pain models, with its full agonist profile ensuring a maximal therapeutic signal relative to partial agonists like AS‑19 or MSD‑5a [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for E-55888

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.